molecular formula C15H15N3OS B133989 6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- CAS No. 145096-25-9

6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-

Cat. No.: B133989
CAS No.: 145096-25-9
M. Wt: 285.4 g/mol
InChI Key: WNYIJFWJLXADJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and a pyridinylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then further reacted with 3-pyridinylmethylamine under controlled conditions to introduce the pyridinylmethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings.

Scientific Research Applications

6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the pyridinylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

145096-25-9

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4,7-dimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C15H15N3OS/c1-9-6-12(19)10(2)14-13(9)18-15(20-14)17-8-11-4-3-5-16-7-11/h3-7,19H,8H2,1-2H3,(H,17,18)

InChI Key

WNYIJFWJLXADJB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O

Canonical SMILES

CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O

Synonyms

6-Benzothiazolol, 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-

Origin of Product

United States

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